Elenoside

Description

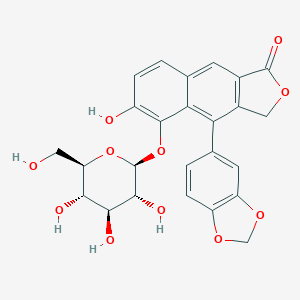

Structure

2D Structure

3D Structure

Properties

CAS No. |

131189-74-7 |

|---|---|

Molecular Formula |

C25H22O11 |

Molecular Weight |

498.4 g/mol |

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C25H22O11/c26-7-17-20(28)21(29)22(30)25(35-17)36-23-14(27)3-1-10-5-12-13(8-32-24(12)31)18(19(10)23)11-2-4-15-16(6-11)34-9-33-15/h1-6,17,20-22,25-30H,7-9H2/t17-,20-,21+,22-,25+/m1/s1 |

InChI Key |

TXLXNBLWYBIYQL-FHBCLOHASA-N |

SMILES |

C1C2=C(C=C3C=CC(=C(C3=C2C4=CC5=C(C=C4)OCO5)OC6C(C(C(C(O6)CO)O)O)O)O)C(=O)O1 |

Isomeric SMILES |

C1C2=C(C=C3C=CC(=C(C3=C2C4=CC5=C(C=C4)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C(=O)O1 |

Canonical SMILES |

C1C2=C(C=C3C=CC(=C(C3=C2C4=CC5=C(C=C4)OCO5)OC6C(C(C(C(O6)CO)O)O)O)O)C(=O)O1 |

Synonyms |

elenoside |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Elenoside

Botanical Sources and Distribution of Elenoside

This compound is primarily known for its isolation from specific plant species. Its distribution is closely linked to plants within the Justicia genus, which is recognized for producing a variety of lignans (B1203133). researchgate.netsciensage.info

This compound has been definitively identified and isolated from Justicia hyssopifolia L. sciensage.infoscielo.brals-journal.comresearchgate.netwjgnet.comnih.govnih.govnih.gov. This plant, a member of the Acanthaceae family, is particularly noted as a source of this specific arylnaphthalene lignan (B3055560). researchgate.netnih.gov Justicia hyssopifolia grown in regions such as the Canary Islands has been a source for the isolation of this compound. nih.gov this compound is considered the most extensively studied arylnaphthalene lignan found within the Justicia genus. scielo.br

The genus Justicia is a significant source of diverse lignans, including the arylnaphthalide type to which this compound belongs. researchgate.netsciensage.info While this compound is particularly associated with Justicia hyssopifolia, other species within the Justicia genus are known to contain various lignan structures and other bioactive compounds. Examples include Justicia extensa, Justicia gendarussa, J. procumbens, Justicia reptans, and Justicia valida, which have shown antiviral activity attributed to their constituents. scielo.br Other Justicia species like J. tranquebariensis, J. neesii, J. purpurea, and J. orbiculata have also been reported to contain various lignans. researchgate.net Beyond the Justicia genus, lignans are widely distributed in the plant kingdom, found in species such as flax (Linum usitatissimum), Eleutherococcus senticosus, and Podophyllum species, highlighting the broader context of lignan biosynthesis in plants. mdpi.comnih.govdergipark.org.tr

Proposed Biosynthetic Pathways of this compound

Lignans, including this compound, are plant secondary metabolites derived from the phenylpropanoid pathway. Their biosynthesis involves the coupling of phenylpropanoid units. sciensage.info

The biosynthesis of lignans originates from the phenylpropanoid pathway, which converts phenylalanine into various phenylpropanoid derivatives. sciensage.infonih.gov Key intermediates in this pathway serve as precursors for lignan synthesis. These include compounds such as L-phenylalanine, which is converted to cinnamic acid, and further modified to p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. nih.govresearchgate.net These hydroxycinnamic acids are then typically reduced to their corresponding monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These monolignols or related phenylpropanoid units undergo oxidative coupling to form the basic lignan skeleton. sciensage.infonih.gov While the precise steps leading specifically to the arylnaphthalene structure of this compound are complex and involve specific cyclization and rearrangement events following oxidative coupling, the foundational precursors are products of the core phenylpropanoid metabolic route. This compound itself is a β-D-glucoside, indicating a glycosylation step is also involved in its final structure. wjgnet.comnih.govnih.gov

Biological Activities of Elenoside: Mechanistic Investigations

Research on Anti-inflammatory Mechanisms of Elenoside

Currently, there is a notable absence of published research detailing the specific anti-inflammatory mechanisms of this compound.

Cellular and Molecular Targets of Anti-inflammatory Action

There is no specific information available in the scientific literature regarding the cellular and molecular targets of this compound's anti-inflammatory action.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK-STAT)

Detailed studies on the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) by this compound have not been reported.

Regulation of Pro-inflammatory Cytokines and Enzymes

Information regarding the specific effects of this compound on the regulation of pro-inflammatory cytokines and enzymes is not available in the current body of scientific literature.

Research on Antioxidant Mechanisms of this compound

While this compound has been cited for its lipid peroxidation inhibitory activity, suggesting an antioxidant potential, in-depth mechanistic studies are not yet available. scielo.br

Free Radical Scavenging Capabilities

Quantitative data and specific studies on the free radical scavenging capabilities of this compound are not present in the available scientific research.

Protection Against Oxidative Stress at the Cellular Level

There is a lack of specific research investigating the protective effects of this compound against oxidative stress at the cellular level.

Research on Anticancer/Cytotoxic Mechanisms of this compound

This compound has demonstrated cytotoxicity in a panel of human cancer cell lines at concentrations ranging from 10-5 to 10-4M. nih.gov The underlying mechanisms of this activity are thought to involve several key cellular processes, which are detailed below.

While direct studies on this compound's effect on the cell cycle are not extensively documented, the actions of related lignans (B1203133), such as etoposide (B1684455), suggest a likely mechanism of action. Etoposide is known to cause cell cycle arrest, primarily in the S and G2 phases. researchgate.netnih.govnih.gov This disruption of the normal cell division cycle is a hallmark of many anticancer agents. The progression through the cell cycle is regulated by cyclin-dependent kinases (CDKs), and inhibition of these, such as Cyclin-Dependent Kinase-2 (CDK2), can lead to cell cycle arrest. For instance, the lignan (B3055560) magnolin (B20458) has been shown to impair the G1/S cell-cycle transition. Lignans from Justicia procumbens have also been found to inhibit the growth of cancer cells by decreasing proliferation. ncku.edu.tw It is plausible that this compound exerts its cytotoxic effects through a similar disruption of cell cycle progression, potentially involving the inhibition of key regulatory kinases like CDK2.

The induction of programmed cell death, including apoptosis and necroptosis, is a primary mechanism through which chemotherapeutic agents eliminate cancer cells.

Apoptosis: Lignans closely related to this compound are potent inducers of apoptosis. Etoposide, for example, triggers apoptosis through pathways involving the activation of caspases, which are key executioner proteins in the apoptotic cascade. researchgate.netnih.gov Studies have shown that etoposide can induce the activation of initiator caspase-9 and effector caspase-3, mediated by the release of mitochondrial cytochrome c. researchgate.net In some cancer cell lines, etoposide-induced apoptosis also involves caspase-2 and caspase-8 activation. nih.govfrontiersin.org Furthermore, lignans isolated from Justicia procumbens have been observed to induce apoptosis in cancer cells through the activation of caspase-3. ncku.edu.tw Given this compound's cytotoxic nature, it is highly probable that its mechanism of action involves the induction of apoptosis through similar caspase-dependent pathways.

Necroptosis: Necroptosis is a form of programmed necrosis that can be induced in apoptosis-resistant cancer cells. While direct evidence for this compound inducing necroptosis is not available, some anticancer drugs can trigger this cell death pathway. The process of necroptosis involves key proteins such as receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like (MLKL). Some novel anticancer compounds have been shown to trigger necro-apoptotic pathways through the RIPK1/RIPK3/MLKL signaling cascade. researchgate.net

This compound has been shown to be cytotoxic to human cancer cell lines, which inherently implies an inhibition of cellular proliferation. nih.gov Research on various lignans has consistently demonstrated their antiproliferative effects. For example, lignans from Justicia procumbens significantly inhibit the growth of K562 leukemia cells. ncku.edu.tw Similarly, etoposide has been extensively documented to inhibit the proliferation of a wide range of cancer cell lines, with IC50 values varying depending on the cell type. apexbt.comnih.govcancerrxgene.orgnih.gov The IC50 values for etoposide against different cancer cell lines are presented in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| BGC-823 | Gastric Cancer | 43.74 ± 5.13 |

| HeLa | Cervical Cancer | 209.90 ± 13.42 |

| A549 | Lung Cancer | 139.54 ± 7.05 |

| HepG2 | Liver Cancer | 30.16 |

| MOLT-3 | Leukemia | 0.051 |

| MCF-7 | Breast Cancer | ~150 (24h), 100 (48h) |

| MDA-MB-231 | Breast Cancer | ~200 (48h) |

| Data compiled from multiple sources. apexbt.comnih.gov |

This data on etoposide illustrates the potent antiproliferative activity of this class of lignans, supporting the likelihood that this compound's cytotoxicity is also a result of its ability to halt cancer cell proliferation.

Many cytotoxic lignans function as topoisomerase inhibitors. embopress.orgembopress.orgnih.govnih.gov Topoisomerases are essential enzymes that regulate DNA topology and are crucial for DNA replication and transcription. Topoisomerase II poisons, like etoposide, act by stabilizing the complex between the enzyme and DNA, which leads to double-strand breaks that trigger cell death. embopress.orgembopress.orgnih.govnih.gov This conversion of an essential enzyme into a cellular toxin is a key anticancer mechanism. nih.gov Given that this compound is a cytotoxic lignan, it is plausible that it also functions as a topoisomerase II poison, contributing to its anticancer effects. The table below summarizes the topoisomerase inhibitory activity of some lignans.

| Compound/Extract | Target | Effect |

| Etoposide | Topoisomerase II | Inhibition of DNA re-ligation, stabilization of enzyme-DNA complex |

| Lignans from Justicia procumbens | Not specified | Cytotoxic activity, suggesting potential topoisomerase inhibition |

Research on Antimicrobial Mechanisms of this compound

While direct studies on the antibacterial mechanism of this compound are not available, research on the related compound etoposide has shown activity against Gram-positive bacteria. nih.govnih.gov Etoposide was found to be effective against all strains of Gram-positive bacteria tested, with Minimum Inhibitory Concentrations (MICs) ranging from 6.2 to 50 micrograms/ml. nih.govnih.gov However, it did not show activity against the Gram-negative bacteria included in the study. The bactericidal efficacy was noted to be lower than that of cloxacillin. nih.govnih.gov Another related compound, teniposide, also demonstrated antibacterial activity against Gram-positive strains by causing damage to the cell membrane. researchgate.net This suggests that this compound may also possess antibacterial properties, likely acting against Gram-positive bacteria through a mechanism that could involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Antifungal Action

Lignans, a major class of polyphenols found in plants, are known to possess a wide range of biological activities, including antifungal properties. Several studies have investigated extracts and isolated compounds from various species of the Justicia genus, a rich source of lignans, for their activity against pathogenic fungi. For instance, lignans such as hinokinin, savinin, and isohibalactone isolated from Justicia xylosteoides have demonstrated inhibitory effects against the fungus Fusarium graminearum. tandfonline.comresearchgate.netnih.gov While this compound is a prominent arylnaphthalene lignan isolated from Justicia hyssopifolia, specific mechanistic investigations detailing its direct antifungal action and mode of inhibition are not extensively documented in the available scientific literature. scielo.brscielo.br General antifungal mechanisms of natural compounds often involve disruption of the fungal cell membrane, inhibition of cell wall formation, or interference with essential cellular processes like protein and nucleic acid synthesis. However, the precise way in which this compound may exert such effects remains an area for further research.

Research on Central Nervous System Modulatory Effects of this compound

Research into the neuropharmacological effects of this compound and its derivatives has pointed towards significant central nervous system (CNS) depressant activity. Studies have specifically investigated elenine, the aglycone of this compound, to understand its impact on behavioral modulation. In animal models, elenine has demonstrated clear central sedative effects.

In a study using mice, the administration of elenine was compared with the effects of chlorpromazine, a known CNS depressant. The research utilized several behavioral tests to quantify these effects:

Open-Field Test: This test measures exploratory behavior and general activity. Elenine was found to significantly decrease both ambulation (movement) and rearing (standing on hind legs) compared to control groups, indicating a reduction in exploratory and locomotor activity.

Varimex Test: This apparatus measures spontaneous activity. Mice treated with elenine showed lower spontaneous activity levels, reinforcing the observation of a sedative effect.

Traction Test: This test assesses muscle relaxant properties. Elenine caused a reduction in the time the animals could hold onto an elevated wire, suggesting muscle relaxant activity which is often associated with central depressant effects.

These findings collectively suggest that elenine, and by extension its parent compound this compound, possesses sedative-like properties that modulate animal behavior by reducing motor activity and exploration.

Table 1: Effects of Elenine on Behavioral Tests in Mice

| Test | Parameter Measured | Observed Effect of Elenine | Implication |

|---|---|---|---|

| Open-Field Test | Ambulation & Rearing | Lower compared to control | Reduced locomotor and exploratory activity |

| Varimex Test | Spontaneous Activity | Lower compared to control | Decrease in general motor activity |

| Traction Test | Muscle Tone | Reduced permanence time | Potential muscle relaxant activity |

Research on Gastrointestinal Motility Modulation by this compound

This compound, an arylnaphthalene lignan derived from Justicia hyssopifolia, has been investigated for its effects on gastrointestinal motility, revealing prokinetic properties similar to certain established drugs. Both in vivo and in vitro studies in rats have demonstrated that this compound actively increases intestinal motility.

In vivo experiments showed that this compound produced a significant increase in the catharsis index and the water percentage of boluses. Furthermore, it enhanced the intestinal transit of a charcoal meal, increasing the percentage of distance traveled by the charcoal suspension through the intestines. This prokinetic effect was found to be antagonized by codeine phosphate, an opioid known to induce constipation by decreasing gastrointestinal motility.

Table 2: Summary of Research Findings on this compound's Effect on Gastrointestinal Motility in Rats

| Study Type | Model/Tissue | Key Findings |

|---|---|---|

| In Vivo | Whole Animal (Rat) | - Increased catharsis index and water percentage of boluses.- Increased intestinal transit of activated charcoal.- Effects antagonized by codeine phosphate. |

| In Vitro | Isolated Rat Duodenum | - Initial decrease followed by an increase in contraction force.- Decreased intestinal frequency. |

| In Vitro | Isolated Rat Jejunum | - Initial decrease followed by an increase in contraction force.- Decreased intestinal frequency. |

| In Vitro | Isolated Rat Ileum | - Initial decrease followed by an increase in contraction force.- Decreased intestinal frequency. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Elenine |

| Hinokinin |

| Savinin |

| Isohibalactone |

| Chlorpromazine |

| Codeine phosphate |

Advanced Methodologies in Elenoside Research

In Vitro Experimental Models for Elenoside Efficacy and Mechanism Studies

In vitro research, which is conducted outside of a living organism, is fundamental to understanding the efficacy and mechanisms of action of this compound at the cellular and tissue levels. These models provide a controlled environment to study specific biological responses to the compound.

Research has demonstrated that this compound exhibits broad-spectrum cytotoxicity across panels of human tumor cell lines. nih.gov Specific in vitro models used in this compound research include:

Isolated Tissue Preparations: Studies have utilized isolated tissues to observe the physiological effects of this compound. For instance, experiments on isolated rabbit cardiac auricles showed that this compound produced a concentration-dependent increase in the force of contraction. nih.gov Similarly, when applied to isolated rat ileum, it caused an increase in contraction force, also in a concentration-dependent manner. nih.gov

Cell-Based Assays: To investigate the mechanism of action, researchers have employed cell-based assays. One key finding is that this compound causes a concentration-dependent inhibition of Rubidium-86 (⁸⁶Rb) uptake. nih.gov This assay is a common method to study the activity of the Na+/K+-ATPase pump, suggesting that this compound may act as an inhibitor of this crucial enzyme, a mechanism that is similar to digitalis-like compounds. nih.gov

These in vitro models are crucial for initial screening and for generating hypotheses about a compound's potential therapeutic effects and its molecular targets before moving to more complex biological systems.

Computational Approaches in this compound Research

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies of molecular docking and predictive modeling are widely used in natural product research to understand compound-target interactions and predict biological activities.

Molecular Docking Simulations for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for a compound like this compound by simulating its interaction with the binding sites of various proteins.

The process involves:

Preparation of Molecules: Three-dimensional structures of this compound (the ligand) and a library of potential protein targets are prepared.

Docking Simulation: A docking program explores various binding poses of this compound within the active site of each target protein, calculating the binding affinity or score for each pose.

Analysis: The results are analyzed to identify proteins that bind to this compound with high affinity, suggesting they may be its biological targets.

This in silico approach allows for the rapid screening of numerous potential targets, saving time and resources compared to traditional experimental screening. nih.gov For natural products, this can help elucidate their mechanism of action by identifying key interacting proteins, such as enzymes or receptors. tandfonline.com

Predictive Modeling for Biological Activities

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, establishes a mathematical relationship between the chemical structure of a compound and its biological activity. eijppr.com These models can forecast the activity of new or untested compounds.

The development of a QSAR model involves:

Data Collection: A dataset of compounds with known biological activities (e.g., cytotoxicity) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods are used to build a model that correlates the descriptors with the observed biological activity. eijppr.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. eijppr.com

Once validated, these models can be used to predict the biological activity of compounds like this compound and to design new derivatives with potentially enhanced efficacy. Machine learning algorithms are increasingly being employed to develop more sophisticated and accurate predictive models for drug discovery. nih.gov

Analytical Methodologies for this compound Detection in Biological Systems

Accurate and sensitive analytical methods are essential for detecting and quantifying this compound in biological samples, which is crucial for understanding its pharmacokinetics (absorption, distribution, metabolism, and excretion).

Chromatographic Techniques (e.g., HPLC, GC)

Chromatography is a powerful technique for separating components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for the analysis of lignans (B1203133).

High-Performance Liquid Chromatography (HPLC): This is the most common technique for analyzing lignans from biological matrices. researchgate.net The separation is typically achieved on a reversed-phase column (like C8 or C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol). nih.goveijppr.com HPLC offers high resolution and is suitable for non-volatile and thermally unstable compounds like this compound.

Gas Chromatography (GC): GC can also be used for lignan (B3055560) analysis, though it often requires derivatization to increase the volatility and thermal stability of the compounds. researchgate.netacs.org Trimethylsilyl ethers of lignans are commonly prepared before separation on a capillary column. researchgate.net

The following table summarizes typical parameters for these techniques in the context of lignan analysis.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Derivatization | Common Use |

| HPLC | Reversed-phase (C8, C18) | Acetonitrile/Methanol and Water gradients | Generally not required | Quantification in biological fluids and plant extracts |

| GC | Capillary columns (e.g., HP-1, HP-5) | Inert gas (e.g., Helium, Nitrogen) | Often required (e.g., Silylation) | Analysis of volatile or derivatized lignans |

Spectrometric Methods (e.g., MS)

Mass Spectrometry (MS) is a highly sensitive and specific detection method often coupled with chromatographic techniques (LC-MS and GC-MS) to identify and quantify compounds.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information and structural details based on the fragmentation patterns of the analyte. nih.govacs.org Electrospray ionization (ESI) is a common ionization technique used for lignans, which can be analyzed in both positive and negative ion modes to provide comprehensive structural information. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by isolating a precursor ion and fragmenting it to produce characteristic product ions, which is invaluable for identifying specific lignans in complex mixtures. nih.gov The fragmentation patterns of arylnaphthalene lignans are particularly useful for their structural elucidation. nih.gov

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the selective and sensitive quantification of lignans in biological systems. acs.org

Electrochemical Sensor Development

The development of electrochemical sensors represents a significant advancement in analytical chemistry, offering rapid, sensitive, and cost-effective methods for the detection of various chemical compounds. mdpi.com These sensors operate by converting a chemical interaction or reaction at an electrode surface into a measurable electrical signal, such as current, potential, or impedance. mdpi.com The core components of an electrochemical sensor include a working electrode, where the reaction involving the target analyte occurs, a reference electrode that maintains a constant potential, and a counter electrode to complete the electrical circuit.

The specificity and sensitivity of these sensors are often enhanced by modifying the working electrode with nanomaterials, polymers, or biological recognition elements. For instance, materials like carbon nanotubes or gold nanoparticles can be used to increase the electrode's surface area and catalytic activity, thereby amplifying the electrochemical signal.

A comprehensive review of scientific literature did not yield specific studies detailing the development or application of electrochemical sensors for the explicit detection of this compound. Research in this area for similar lignan compounds, however, often focuses on the electrochemical oxidation of phenolic groups present in their structures. Such a sensor for this compound would theoretically operate based on the oxidation of its molecular structure at a specific potential on a modified electrode, generating a current proportional to its concentration.

Immunoassay-based Detection Strategies

Immunoassays are analytical techniques that utilize the highly specific binding interaction between an antibody and its corresponding antigen to detect and quantify target molecules in a sample. nih.gov These methods are renowned for their high sensitivity and specificity, making them valuable tools in various fields, including clinical diagnostics and environmental monitoring. nih.gov Common formats include the Enzyme-Linked Immunosorbent Assay (ELISA), where an enzyme-conjugated antibody is used to generate a colorimetric, fluorescent, or luminescent signal. nih.gov

The development of an immunoassay for a small molecule like this compound would first require the synthesis of a conjugate. This involves covalently linking this compound (which acts as a hapten) to a larger carrier protein, such as bovine serum albumin (BSA). This conjugate is then used to immunize an animal to produce antibodies that can specifically recognize and bind to this compound. Subsequently, a competitive immunoassay format is typically developed. In this format, the sample containing this compound competes with a labeled form of this compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Despite the potential for high-throughput and sensitive detection, a thorough search of published scientific research reveals no specific immunoassay-based detection strategies that have been developed or validated for the compound this compound.

Structure Activity Relationships and Synthetic Modification of Elenoside

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of elenoside is intrinsically linked to its specific arylnaphthalene lignan (B3055560) β-D-glucoside structure nih.gov. SAR studies on lignans (B1203133), including this compound, focus on identifying which parts of the molecule are critical for its interaction with biological targets and the resulting effects researchgate.net. While specific detailed SAR data solely focused on this compound's key structural motifs for all its reported biological activities (such as central depressant effects or effects on cardiac and ileum contraction) is not extensively detailed in the provided search results, the general principles of SAR apply nih.govresearchgate.net.

Key structural motifs in molecules often involve specific functional groups, the arrangement of rings, and the stereochemistry of chiral centers wikipedia.orgresearchgate.net. For lignans like this compound, the arylnaphthalene core, the presence and position of hydroxyl or methoxyl groups, and the glycosidic linkage are all potential contributors to biological activity dntb.gov.uanuph.edu.ua. The β-D-glucoside moiety in this compound is a significant structural feature that can influence solubility, bioavailability, and interaction with specific transporters or enzymes nih.govresearchgate.net. Changes to this sugar moiety or the aglycone (the arylnaphthalene part) would likely impact its biological profile.

In the broader context of SAR, structural motifs are conserved regions in proteins or molecules that are frequently associated with specific functions or interactions ubc.calibretexts.orgebi.ac.uk. For a small molecule like this compound, this translates to identifying which parts of its molecular structure (e.g., the intact arylnaphthalene ring system, the glycoside, specific hydroxyl groups) are necessary for binding to a target protein or interfering with a biological process. For example, studies on other compound classes have shown that the presence or absence of hydroxyl groups can be essential for activity tandfonline.com. Similarly, the spatial arrangement of substituents on the aromatic rings can significantly affect potency and selectivity nih.gov.

Design and Synthesis of this compound Analogs and Derivatives

The insights gained from SAR studies directly inform the design and synthesis of this compound analogs and derivatives gardp.orgwikipedia.orgresearchgate.net. Medicinal chemists introduce specific chemical modifications to the parent this compound structure to explore the impact of these changes on biological activity gardp.orgwikipedia.orgresearchgate.net. This iterative process involves synthesizing new compounds and then testing their biological properties.

The synthesis of lignans and their derivatives often involves complex organic chemistry techniques to construct the core ring systems and introduce specific functional groups dntb.gov.uanuph.edu.ua. Strategies for synthesizing arylnaphthalene lignans and their analogs have been developed to address synthetic, stereochemical, and pharmacodynamic considerations nuph.edu.ua.

Modifications for Enhanced Potency

Modifications to the this compound structure can be aimed at enhancing its potency against specific targets gardp.orgresearchgate.nettandfonline.com. This involves identifying structural features that contribute positively to activity and optimizing them. For instance, if a particular functional group is found to be crucial for binding to a target, modifications to enhance its interaction (e.g., through improved hydrogen bonding or van der Waals forces) might be explored nih.gov. Conversely, if a structural feature hinders binding or activity, its modification or removal could lead to increased potency researchgate.net.

Examples from other compound classes illustrate this principle. For 2-arylbenzo[b]furan derivatives, specific hydroxyl groups were found to be essential for potent lipoxygenase inhibitory activity, and modifications like removing or changing these groups substantially decreased activity tandfonline.com. Similarly, in the synthesis of sulfonamide derivatives of epipodophyllotoxin (B191179) (another lignan-related compound), the nature of the substituent on the sulfonamide group impacted cytotoxicity, with aliphatic side chains generally leading to increased cytotoxicity compared to aromatic rings nih.gov.

While specific data on this compound modifications for enhanced potency is not detailed in the provided results, the general approach would involve targeted changes to the arylnaphthalene core, the glycoside moiety, or peripheral substituents, followed by biological evaluation to identify more potent derivatives.

Impact of Structural Changes on Target Selectivity

Structural changes can also significantly impact the target selectivity of a compound nih.govfrontiersin.orgmsdmanuals.com. Selectivity refers to the degree to which a drug acts on a specific target compared to others msdmanuals.com. For compounds with multiple observed biological activities, like this compound nih.govresearchgate.net, modifying the structure could potentially enhance activity towards one target while reducing effects on others, thereby improving its therapeutic profile and potentially reducing off-target effects nih.govfrontiersin.org.

Achieving selectivity often involves exploiting subtle differences in the binding sites of related targets nih.govfrontiersin.org. Small structural modifications to a ligand can alter its fit, interactions (e.g., electrostatic or steric), or induced conformational changes upon binding, leading to differential affinity for various targets nih.gov. For example, strategies targeting inactive conformations of kinases or exploiting electrostatic differences between similar targets have been used to achieve selectivity nih.gov.

In the context of this compound, if it interacts with multiple biological targets responsible for its diverse effects, structural modifications could be designed to favor binding to a specific target associated with a desired activity (e.g., cytotoxic activity against cancer cells) while minimizing interaction with targets mediating undesired effects (e.g., central depressant properties) nih.gov. This requires a detailed understanding of the interaction of this compound and its analogs with their respective targets, which can be aided by computational studies researchgate.net.

Computational Approaches in Structure-Activity Relationship Studies

Computational approaches play an increasingly vital role in modern SAR studies of natural products and synthetic compounds collaborativedrug.comresearchgate.netresearchgate.net. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the relationship between chemical structure and biological activity wikipedia.orgresearchgate.netresearchgate.net.

Molecular docking can predict the preferred binding orientation and affinity of a molecule to a target protein, helping to understand key interactions researchgate.net. Molecular dynamics simulations can provide information about the stability of the complex and the conformational changes involved in binding researchgate.net. QSAR models aim to build mathematical relationships between structural descriptors of compounds and their biological activities, allowing for the prediction of the activity of new, unsynthesized analogs wikipedia.orgresearchgate.netresearchgate.net.

These computational methods can assist in:

Identifying potential biological targets for this compound by screening against databases of protein structures.

Predicting the binding modes and key interactions of this compound and its proposed analogs with target proteins.

Prioritizing the synthesis of analogs that are predicted to have enhanced potency or selectivity based on computational models.

Understanding the impact of structural modifications at a molecular level.

While specific computational studies on this compound's SAR are not detailed in the provided results, the application of these techniques would be a logical step in a comprehensive investigation of its structure-activity relationships and the rational design of improved derivatives. Computational screening of phytochemicals, for instance, is a recognized approach in drug discovery researchgate.netresearchgate.net.

Interactive Data Table Example (Illustrative - Data not directly from search results on this compound SAR):

| Compound | Structural Modification | Biological Activity (Arbitrary Units) | Target Selectivity Index (Arbitrary) |

| This compound | Parent Compound | 100 | 1.0 |

| Analog A | Modification 1 | 150 | 1.5 |

| Analog B | Modification 2 | 80 | 0.8 |

| Derivative C | Modification 3 | 120 | 2.0 |

This table is intended to be interactive, allowing for sorting and filtering based on columns.

Future Directions in Elenoside Research

Exploration of Novel Molecular Targets

Current research has provided initial insights into potential molecular targets of Elenoside. In silico studies, utilizing techniques such as molecular docking, have suggested that this compound may interact with proteins crucial for cell cycle regulation and angiogenesis. Specifically, this compound has shown predicted binding affinity for Cyclin-Dependent Kinase-2 (CDK2) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). biorxiv.orgals-journal.comals-journal.comresearchgate.netresearchgate.netbiorxiv.org

CDK2 is a key enzyme involved in controlling cell cycle progression, and its dysregulation is frequently observed in various cancers. als-journal.comals-journal.comresearchgate.netbiorxiv.org VEGFR-2 is a receptor tyrosine kinase that plays a critical role in the formation of new blood vessels, a process essential for tumor growth and metastasis. biorxiv.org The in silico findings suggest that this compound could exert its cytotoxic effects, at least in part, by interfering with the functions of these proteins. als-journal.comals-journal.comresearchgate.net

Future research should focus on experimentally validating these predicted interactions. Techniques such as surface plasmon resonance, isothermal titration calorimetry, and cellular thermal shift assays can be employed to confirm direct binding and determine binding affinities. Furthermore, cellular assays investigating the impact of this compound on CDK2 and VEGFR-2 activity and downstream signaling pathways are crucial. This could involve Western blotting to assess protein phosphorylation levels, flow cytometry to analyze cell cycle distribution, and angiogenesis assays to evaluate the formation of new blood vessels in the presence of this compound.

Beyond these initial targets, the exploration of other potential molecular interactions is warranted. Given the diverse biological activities often associated with natural products, high-throughput screening methods, such as activity-based protein profiling or thermal proteome profiling, could be employed to identify a broader spectrum of this compound targets within a cellular context. Understanding the complete target profile will be essential for elucidating the multifaceted effects of this compound and identifying potential off-target interactions.

Detailed research findings from in silico studies on this compound's interaction with CDK2 have provided quantitative data on predicted binding affinities (S-scores). als-journal.comals-journal.comresearchgate.netresearchgate.net For instance, one study reported an S-score of -17.17 for this compound binding to CDK2, indicating a strong predicted interaction. als-journal.comals-journal.comresearchgate.netresearchgate.net This score was comparable to or lower (indicating stronger binding) than those of other tested phytochemicals. als-journal.comals-journal.comresearchgate.netresearchgate.net The study also identified that this compound was predicted to bind strongly with specific active residues within the CDK2 binding site, including Tyr15, Lys33, Ileu52, Lys56, Leu78, Phe80, Asp145, and Phe146. als-journal.comals-journal.comresearchgate.netresearchgate.net

| Compound Name | Predicted S-score (kcal/mol) for CDK2 Binding |

| Kushenol T | -17.83 |

| Remangiflavanone B | -17.57 |

| Neocalyxins A | -17.26 |

| This compound | -17.17 |

Table 1: Predicted Binding Affinities (S-scores) of Selected Phytochemicals to CDK2 (based on in silico studies) als-journal.comals-journal.comresearchgate.netresearchgate.net

Advanced Mechanistic Elucidation Techniques

Unraveling the precise molecular mechanisms by which this compound exerts its biological effects requires the application of advanced techniques. While initial studies have indicated cytotoxic activity, a comprehensive understanding of the cellular pathways and processes modulated by this compound is still developing. nih.gov

Techniques such as transcriptomics and proteomics can provide a global view of gene and protein expression changes in cells treated with this compound. This can help identify affected pathways beyond the initially predicted targets. Metabolomics can offer insights into metabolic alterations induced by this compound, which could be crucial for understanding its impact on cellular energy status and biosynthetic processes.

High-resolution microscopy techniques, including confocal microscopy and super-resolution microscopy, can be employed to visualize the subcellular localization of this compound and its effects on cellular structures and organelles. Live-cell imaging can provide dynamic information on cellular responses to this compound treatment over time, such as changes in cell morphology, proliferation, and apoptosis.

Furthermore, advanced biochemical assays are needed to dissect specific enzymatic activities and signaling cascades influenced by this compound. For instance, if CDK2 is confirmed as a target, kinase assays can directly measure this compound's inhibitory effect on CDK2 activity. Similarly, assays for VEGFR-2 tyrosine kinase activity can be performed. Techniques like co-immunoprecipitation and pull-down assays can help confirm protein-protein interactions that are potentially modulated by this compound.

The study of the molecular mechanisms of antiproliferative effects of arylnaphthalene lignans (B1203133), the class of compounds to which this compound belongs, is an area that requires further elucidation. nih.gov Advanced mechanistic studies can help define how this compound impacts genome integrity, cellular signaling, and ultimately, cell fate. frontiersin.org

Development of this compound-Based Research Tools and Probes

The development of this compound-based research tools and probes would significantly accelerate the understanding of its biological interactions. Chemical probes are valuable assets in biological research, allowing for the selective modulation or detection of specific molecular targets. eubopen.org

One potential area is the synthesis of modified this compound analogs that can serve as affinity probes. These probes could incorporate tags (e.g., biotin, क्लिक chemistry handles) that allow for the isolation and identification of proteins that directly bind to this compound within complex biological samples. This target identification approach can complement in silico predictions and functional studies.

Fluorescently labeled this compound analogs could be developed as probes for live-cell imaging, enabling the visualization of this compound's cellular uptake, distribution, and localization in real-time. This would provide valuable spatial and temporal information about its interactions within the cellular environment.

Furthermore, the creation of inactive or less active structural analogs of this compound can serve as crucial negative controls in research experiments. eubopen.org These compounds, structurally similar to this compound but lacking its primary biological activity, can help confirm that observed effects are specifically due to this compound binding to its targets rather than off-target or non-specific interactions.

The development of such tools requires expertise in synthetic organic chemistry and chemical biology. These this compound-based probes would become valuable reagents for researchers studying the compound's biology, facilitating more precise and insightful experiments into its molecular targets and mechanisms of action. The creation of well-characterized and validated chemical probes is a critical step in the rigorous study of any bioactive molecule. eubopen.org

Q & A

Q. What are the primary pharmacological effects of Elenoside on gastrointestinal motility, and how can researchers design experiments to validate these effects?

this compound, an arylnaphthalene lignan from Justicia hyssopifolia, enhances intestinal motility in rats by increasing intestinal transit distance and reducing stasis . To validate these effects, researchers should employ in vivo models (e.g., rodent intestinal transit assays) with controlled variables such as dose (e.g., 25–50 mg/kg) and comparator drugs (e.g., Cisapride). In vitro models (isolated duodenal/jejunal segments) can measure contractile responses at varying concentrations (e.g., 3.2 × 10⁻⁴ to 1.2 × 10⁻³ mol/L). Ensure replication across biological replicates and statistical validation (e.g., t-tests) to confirm significance .

Q. What methodologies are recommended for investigating this compound’s mechanism of action in modulating smooth muscle contraction?

Mechanistic studies should combine pharmacological antagonism (e.g., opioid receptor blockers, as Codeine phosphate counteracts this compound’s effects ) with electrophysiological techniques (e.g., intracellular calcium imaging or patch-clamping). Dose-response curves under varying conditions (e.g., calcium-free buffers) can isolate ion channel involvement. Pair these with molecular assays (e.g., Western blotting for receptor expression) to identify targets .

Q. How should researchers select appropriate experimental models to study this compound’s dose-dependent biphasic effects?

this compound exhibits biphasic effects (initial inhibition followed by stimulation of contractions at higher concentrations ). To capture this, use in vitro tissue baths with real-time force transducers, testing a wide concentration range (e.g., 10⁻⁶ to 10⁻³ mol/L). Include negative controls (e.g., vehicle-treated tissues) and positive controls (e.g., Cisapride). Statistical models (e.g., ANOVA with post-hoc tests) should analyze non-linear responses .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects across different experimental systems (e.g., in vivo vs. in vitro)?

Contradictions may arise from differences in bioavailability (e.g., in vivo metabolism vs. direct in vitro application). Address this by:

Q. What strategies optimize this compound’s in vitro experimental conditions to minimize confounding factors in smooth muscle studies?

Key strategies include:

- Standardizing tissue preparation (e.g., pre-load tension, oxygenation).

- Controlling for circadian rhythm effects by conducting experiments at consistent times.

- Using tissue-specific buffers (e.g., Krebs-Henseleit for intestinal segments).

- Applying blinded data analysis to reduce bias .

Q. How can researchers integrate transcriptomic or proteomic data to elucidate this compound’s molecular targets?

Combine RNA sequencing or mass spectrometry of treated tissues/cells with bioinformatics tools (e.g., pathway enrichment analysis). Validate candidates via siRNA knockdown or CRISPR-Cas9 in cell lines. Cross-reference findings with existing databases (e.g., ChEMBL) to identify novel targets .

Q. What statistical approaches are most effective for analyzing this compound’s non-linear dose-response relationships?

Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. For biphasic responses, apply segmented regression or mixed-effects models. Report confidence intervals and effect sizes to quantify uncertainty .

Q. How should researchers design studies to investigate this compound’s potential interactions with other gastrointestinal therapeutics?

Employ factorial design experiments testing this compound with common drugs (e.g., proton pump inhibitors, antispasmodics). Monitor additive/synergistic effects via isobolographic analysis. Include toxicity endpoints (e.g., histopathology) to assess safety .

Methodological Guidance

Q. What criteria ensure rigorous structural characterization of novel this compound derivatives?

Follow IUPAC guidelines for spectral data (NMR, HRMS) and crystallography (X-ray diffraction). Compare with literature data for known analogs. Provide purity assessments (HPLC ≥95%) and detailed synthetic procedures in supplementary materials .

Q. How can researchers ensure reproducibility when documenting this compound experiments?

Adhere to the ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Publish raw data (e.g., force measurements, chromatograms) in repositories like Zenodo. Specify equipment models and software versions (e.g., GraphPad Prism 10.0) .

What frameworks assist in formulating hypothesis-driven research questions about this compound’s therapeutic potential?

Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:

- Population: Rodent models of postoperative ileus.

- Intervention: this compound (50 mg/kg).

- Comparison: Placebo vs. Cisapride.

- Outcome: Intestinal transit time reduction .

Data Analysis & Interpretation

Q. How should researchers address variability in this compound’s efficacy across different animal strains?

Conduct strain-comparison studies using outbred (e.g., Sprague-Dawley) and inbred (e.g., C57BL/6) rodents. Genotype animals for polymorphisms in drug-metabolizing enzymes (e.g., CYP450). Use meta-analysis to aggregate data across studies .

Q. What methods validate this compound’s receptor-level interactions when computational predictions conflict with empirical data?

Perform competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation). Use molecular docking simulations (AutoDock Vina) to refine hypotheses, followed by site-directed mutagenesis of predicted binding residues .

Q. How can longitudinal studies be designed to assess this compound’s chronic effects on gastrointestinal function?

Administer this compound for 4–8 weeks in chronic disease models (e.g., diabetic gastroparesis). Monitor endpoints via telemetry (motility) and fecal biomarker analysis (calprotectin). Include washout periods to distinguish acute vs. cumulative effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.